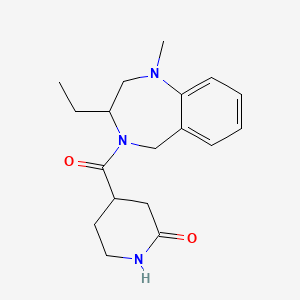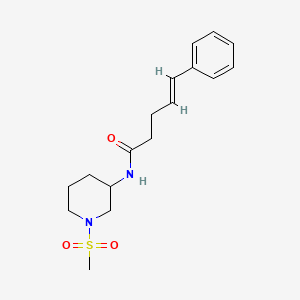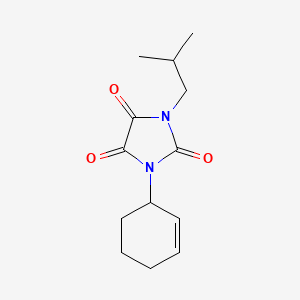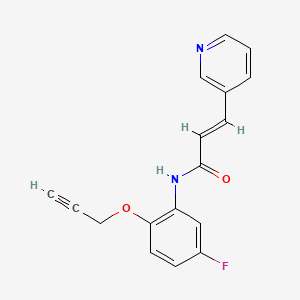![molecular formula C19H24N2O4 B7626382 2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B7626382.png)
2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and an oxolan-2-yl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include boronic esters, which serve as protective groups during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are often employed due to their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups in the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted amides and phenyl derivatives with methoxy and oxolan groups. Examples include:
- 2-cyano-3-[4-methoxyphenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide
- 2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]prop-2-enamide
Uniqueness
What sets 2-cyano-3-[4-methoxy-2-(propan-2-yloxy)phenyl]-N-[(oxolan-2-yl)methyl]prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and interact with different molecular targets makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxy-2-propan-2-yloxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(2)25-18-10-16(23-3)7-6-14(18)9-15(11-20)19(22)21-12-17-5-4-8-24-17/h6-7,9-10,13,17H,4-5,8,12H2,1-3H3,(H,21,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTLNYJKFOBPAO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C=C(C#N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)/C=C(/C#N)\C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Aminopyrazin-2-yl)-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)methanone](/img/structure/B7626307.png)
![3-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7626315.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B7626317.png)

![N-methyl-4-[[methyl-(1-pyridin-4-ylpiperidin-4-yl)amino]methyl]benzamide](/img/structure/B7626338.png)

![N-tert-butyl-3-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7626355.png)
![[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626358.png)

![3-cyclopropyl-5-[(E)-2-(1,3-thiazol-4-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B7626376.png)

![[2-(4-tert-butylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626397.png)
![N-[3-(3-chlorophenyl)cyclobutyl]propanamide](/img/structure/B7626407.png)
